3-Bromo-2-iodo-5-methoxypyridine

Description

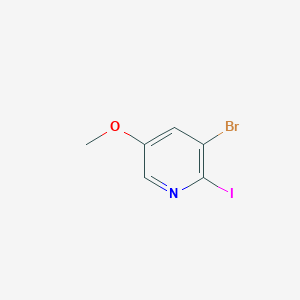

3-Bromo-2-iodo-5-methoxypyridine (CAS: 944805-60-1) is a halogenated pyridine derivative with the molecular formula C₆H₅BrINO and a molecular weight of 314.92 g/mol . Its structure features a pyridine ring substituted with bromine at position 5, iodine at position 2, and a methoxy group at position 3 (Figure 1). The SMILES notation is COC1=C(C=C(C=N1)Br)I, and its InChIKey is ZKVDYKJRRHTPLT-UHFFFAOYSA-N . This compound is primarily used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the iodine atom acts as a reactive leaving group .

Properties

CAS No. |

1256806-35-5 |

|---|---|

Molecular Formula |

C6H5BrINO |

Molecular Weight |

313.92 g/mol |

IUPAC Name |

3-bromo-2-iodo-5-methoxypyridine |

InChI |

InChI=1S/C6H5BrINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |

InChI Key |

DDKUFLFQRYYSBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-5-methoxypyridine typically involves halogenation reactions. One common method includes the bromination and iodination of 5-methoxypyridine. The process may involve the use of bromine and iodine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce methoxy-substituted derivatives .

Scientific Research Applications

3-Bromo-2-iodo-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Key Comparative Insights:

Halogen Influence :

- The iodine substituent in this compound enhances its utility in metal-catalyzed cross-coupling reactions compared to bromine- or chlorine-only analogs (e.g., 3-Bromo-5-methoxypyridine) .

- Chlorine in 3-Bromo-5-chloro-2-methoxypyridine offers a balance between reactivity and stability, favoring electrophilic aromatic substitution .

Substituent Position Effects: Regioisomers like 5-Bromo-3-iodo-2-methoxypyridine (Br at 5, I at 3, OCH₃ at 2) exhibit distinct electronic profiles, altering reactivity in nucleophilic substitutions .

Functional Group Variations :

- Methoxy vs. ethoxy groups influence solubility and metabolic stability. Ethoxy-substituted derivatives (e.g., 3-Bromo-5-ethoxypyridine) are more lipophilic, making them suitable for blood-brain barrier penetration in CNS drug development .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.